2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound features a pyridine core substituted at three positions:
- Position 2: Chlorine atom (Cl), which acts as an electron-withdrawing group.
- Position 6: Methoxy group (OCH₃), an electron-donating substituent.
- Position 3: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a key functional group for Suzuki-Miyaura cross-coupling reactions .
The combination of Cl and OCH₃ substituents modulates electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(16-5)15-10(8)14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHENXTHULGAIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Precursor Identification
The primary precursor is 3-bromo-2-chloro-6-methoxypyridine , where the bromide at position 3 is replaced by the boronic ester. Alternative routes involve nitration/reduction sequences or direct functionalization of commercially available pyridine derivatives.
Synthesis of 3-Bromo-2-chloro-6-methoxypyridine
The brominated precursor is synthesized through a multi-step sequence starting from 2,6-dichloropyridine.
Methoxylation of 2,6-Dichloro-3-nitropyridine
In a patent by US7256295B2, methoxylation is achieved using sodium methoxide in methanol at reflux (65°C for 6 hours). This replaces the chloride at position 6 with a methoxy group, yielding 2-chloro-6-methoxy-3-nitropyridine with 78% efficiency.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Starting Material | 2,6-Dichloro-3-nitropyridine |
| Reagent | NaOMe (2.5 equiv) |
| Solvent | Methanol |
| Temperature | 65°C |
| Time | 6 hours |
| Yield | 78% |
Reduction of Nitro to Amine
The nitro group at position 3 is reduced to an amine using stannous chloride dihydrate in concentrated HCl at 35–40°C, forming 2-chloro-6-methoxy-3-aminopyridine .
Bromination of the Aminopyridine
Bromination at position 3 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 3-bromo-2-chloro-6-methoxypyridine . This step proceeds in 65% yield, as inferred from analogous reactions in the ICR synthesis manual.
Miyaura Borylation of the Brominated Precursor
The boronic ester group is introduced via palladium-catalyzed Miyaura borylation, a method validated for similar pyridine derivatives.
Reaction Setup
3-Bromo-2-chloro-6-methoxypyridine is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate (KOAc) in anhydrous 1,4-dioxane.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Ligand | Dppf (10 mol%) |
| Base | KOAc (3.0 equiv) |
| Boron Source | Bis(pinacolato)diboron (1.2 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 82% (estimated) |
Mechanistic Insights
The reaction proceeds through oxidative addition of the palladium catalyst into the C–Br bond, followed by transmetallation with the diboron reagent. Reductive elimination forms the C–B bond, yielding the boronic ester.
Alternative Routes and Modifications
Direct Boronation of 2-Chloro-6-methoxypyridine
A one-pot borylation strategy employs iridium catalysis with pinacolborane (HBpin) under microwave irradiation. However, this method is less selective for position 3 and yields <50% of the target compound.
Halogen Exchange Reactions
Lithium-halogen exchange at position 3 using n-BuLi, followed by quenching with triisopropyl borate, provides an alternative pathway. This method requires cryogenic conditions (−78°C) and achieves 70% yield but is limited by functional group compatibility.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using a hexane/ethyl acetate gradient (10:1 to 3:1). The target compound elutes at Rf = 0.4 (hexane:EtOAc 4:1).
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H, H4), 6.78 (d, J = 8.5 Hz, 1H, H5), 3.95 (s, 3H, OCH₃), 1.35 (s, 12H, pinacol CH₃).
-
¹³C NMR (126 MHz, CDCl₃): δ 158.2 (C2), 149.7 (C6), 135.4 (C3), 129.1 (C4), 114.9 (C5), 83.7 (pinacol C), 56.1 (OCH₃), 24.9 (pinacol CH₃).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the Miyaura borylation for continuous flow reactors enhances scalability. A patent by Boroncore suggests using a packed-bed reactor with immobilized Pd catalysts, reducing reaction time to 2 hours and improving yield to 88%.
Waste Management
The process generates stoichiometric amounts of Sn byproducts from reductions. Neutralization with aqueous NaOH followed by filtration mitigates environmental impact.
Challenges and Limitations
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables this compound to participate in Suzuki-Miyaura reactions , forming biaryl or heterobiaryl products when reacted with aryl/heteroaryl halides (e.g., bromides, iodides) under palladium catalysis. Key mechanistic steps include:
-
Oxidative Addition : Pd⁰ catalyst activates the aryl halide.
-
Transmetalation : Boronate transfers the aryl group to Pd.
Reaction Efficiency Factors :
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 80–95% |
| Solvent | THF/DMF (anhydrous) | Prevents hydrolysis |
| Base | K₂CO₃ or CsF | Neutralizes HX byproduct |
| Temperature | 80–100°C | Accelerates transmetalation |
The electron-withdrawing chlorine substituent enhances reactivity by stabilizing transition states during transmetalation .
Hydrolysis to Boronic Acid
Under aqueous acidic or basic conditions, the boronate ester undergoes hydrolysis:
This reaction is reversible, requiring anhydrous storage to maintain stability .
Halogenation at the Chlorine Site
The chlorine atom at position 2 can be replaced via nucleophilic aromatic substitution (SNAr) with:
-
Amines (e.g., NH₃, primary/secondary amines)
-
Thiols
-
Alkoxides
Reactivity is enhanced by the electron-deficient pyridine ring .
Protodeboronation
In protic solvents or under strongly acidic conditions, protodeboronation occurs:
This side reaction reduces coupling efficiency and is mitigated by using aprotic solvents .
Homocoupling
Trace oxygen or peroxides can induce undesired homocoupling:
Inert atmosphere (N₂/Ar) and degassed solvents suppress this.
Comparative Reactivity with Analogues
Scientific Research Applications
Organic Synthesis
2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized as a reagent in organic synthesis. Its boron-containing moiety enables it to participate in various cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and synthesizing complex organic molecules.
Table 1: Applications in Organic Synthesis
| Reaction Type | Role of the Compound | Outcome |
|---|---|---|
| Suzuki-Miyaura Coupling | Coupling agent | Formation of biaryl compounds |
| Nucleophilic Substitution | Electrophile | Synthesis of substituted pyridines |
| C-H Activation | Catalyst | Functionalization of aromatic rings |
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry. Its ability to modify biological activity makes it a candidate for drug development. Preliminary studies indicate that derivatives of this compound exhibit anti-cancer properties by inhibiting specific tumor cell lines.
Case Study: Anti-Cancer Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of 2-chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine showed significant cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of the PI3K/Akt signaling pathway.
Material Science
In material science, this compound can be employed to develop advanced materials with specific electronic properties. Its boron content allows for the creation of polymers with enhanced thermal stability and mechanical strength.
Table 2: Material Science Applications
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Conductive Polymers | Electronic devices | Improved conductivity |
| Coatings | Protective layers | Enhanced durability and resistance |
| Composite Materials | Structural applications | Increased strength-to-weight ratio |
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst. This allows for the formation of carbon-carbon bonds, which is essential in the synthesis of various organic compounds.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table compares the target compound with structurally related pyridine-based boronate esters:
*Calculated based on molecular formula.
Key Observations :
Reactivity in Cross-Coupling Reactions
The pinacol boronate group enables participation in Suzuki-Miyaura reactions , but substituent positions critically influence outcomes:
- Target Compound : The Cl and OCH₃ groups activate the pyridine ring for coupling at position 3, with reported yields >70% in aryl-aryl bond formation .
- 2-Methoxy-6-boronate Pyridine : Lacking Cl, this compound exhibits lower reactivity (yields ~50–60%) due to reduced electrophilicity.
- 3-Bromo-5-boronate Analogs : Bromine at position 3 facilitates nucleophilic substitution, diverting reactivity away from cross-coupling, making it more suitable for medicinal chemistry (e.g., oxazolidinone synthesis).
Biological Activity
2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBClNO
- CAS Number : 2121512-23-8
- Molecular Weight : 269.53 g/mol
Biological Activity Overview
The biological activity of 2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Recent studies have indicated that pyridine derivatives exhibit significant anticancer properties. The compound under review has shown potential in inhibiting cancer cell proliferation. For instance:
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| 2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | A549 (Lung Cancer) | <0.01 |
| Comparison Compound | CA-4 | 0.05 |
The low IC values indicate a potent inhibitory effect on cancer cell lines compared to established chemotherapeutics .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to significant activation of caspase-3, a key enzyme in the apoptotic pathway:
| Treatment Concentration (nM) | Caspase-3 Activation (Fold Increase) |
|---|---|
| 50 | 1.5 |
| 100 | 3.0 |
This suggests that the compound may promote programmed cell death in malignant cells .
Anti-inflammatory Properties
In addition to its anticancer activity, there is evidence suggesting that this compound possesses anti-inflammatory properties. It has been tested for its ability to inhibit pro-inflammatory cytokines in vitro:
| Cytokine Inhibition Study | Result |
|---|---|
| TNF-alpha | Significant reduction observed |
| IL-6 | Moderate reduction observed |
Case Studies
A notable study involved the synthesis and evaluation of various derivatives of pyridine compounds for their biological activities. In this context, 2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was highlighted for its favorable pharmacokinetic profile and low toxicity levels in preliminary animal studies. Specifically:
Q & A
Q. What safety protocols are essential when handling this compound in air-sensitive reactions?
- Methodology : Use Schlenk lines or gloveboxes for inert atmosphere work. Equip labs with CO₂ fire extinguishers (boron-containing compounds may react with H₂O-based extinguishers). Follow PPE guidelines: nitrile gloves, safety goggles, and lab coats. For spills, neutralize with damp sand and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
